Phosphorazidic acid dimethyl ester

Description

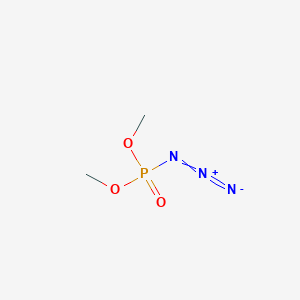

Structure

3D Structure

Properties

IUPAC Name |

[azido(methoxy)phosphoryl]oxymethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N3O3P/c1-7-9(6,8-2)5-4-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZJBKFILDMTCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(N=[N+]=[N-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Pathways and Mechanistic Investigations of Phosphorazidic Acid Dimethyl Ester

Exploration of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of phosphorazidic acid dimethyl ester is characterized by its dual role as both an electrophile and a precursor to a nucleophilic azide (B81097) source. The phosphorus atom is electron-deficient due to the electronegativity of the attached oxygen and azide groups, making it susceptible to attack by nucleophiles.

Electrophilic Character: The phosphorus center of this compound is a key electrophilic site. Nucleophiles, such as the carboxylate anion of a carboxylic acid, can attack the phosphorus atom. This initiates a sequence of reactions, typically leading to the formation of an acyl azide. This electrophilic nature is fundamental to its application in peptide synthesis and the Curtius rearrangement. wikipedia.org The reaction is believed to proceed through an intermediate mixed anhydride (B1165640). wikipedia.org

Nucleophilic Character of the Azide Moiety: The azide group in this compound can act as a nucleophile. For instance, it can participate in reactions where it displaces a leaving group to introduce the azide functionality into a molecule. This nucleophilic character is also central to its participation in cycloaddition reactions.

The reactivity profile of this compound is influenced by the nature of the ester groups. The dimethyl ester is expected to be more susceptible to nucleophilic attack at the phosphorus center compared to the diphenyl ester (DPPA) due to the electron-donating nature of the methoxy (B1213986) groups compared to the more electron-withdrawing phenoxy groups.

Detailed Studies of Thermal and Photochemical Decomposition Mechanisms

The stability of this compound is a critical factor in its handling and application. Like other organic azides, it has the potential to decompose under thermal or photochemical conditions.

Photochemical Decomposition: Information regarding the detailed photochemical decomposition mechanism of this compound is not extensively covered in the provided search results. However, organic azides, in general, can undergo photolysis to generate highly reactive nitrenes. It is plausible that photochemical decomposition of this compound could proceed via the formation of a phosphoryl nitrene intermediate, which could then undergo various subsequent reactions.

Mechanistic Insights into Cycloaddition Reactions Involving the Azide Moiety

The azide functional group of this compound is a 1,3-dipole, enabling it to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. orgsyn.orgrsc.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic compounds. wikipedia.orgnih.govorganic-chemistry.org

Huisgen [3+2] Dipolar Cycloaddition Pathways

The reaction of this compound with unsaturated compounds can proceed via the Huisgen [3+2] dipolar cycloaddition mechanism. nih.govorganic-chemistry.org In this concerted, pericyclic reaction, the 4π-electron system of the azide moiety reacts with the 2π-electron system of a dipolarophile to form a five-membered heterocycle. organic-chemistry.org

A prominent example of this reactivity is the azide-alkyne Huisgen cycloaddition, which yields a 1,2,3-triazole ring system. wikipedia.org While the thermal reaction can lead to a mixture of regioisomers, the copper(I)-catalyzed version of this reaction is known to be highly regioselective, affording the 1,4-disubstituted triazole as the major product. wikipedia.org Although the provided results focus more on the broader class of organic azides in this context, the azide moiety of this compound is expected to undergo this synthetically valuable transformation.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

The regioselectivity and stereoselectivity of the [3+2] cycloaddition reactions involving this compound are governed by both electronic and steric factors, consistent with the principles of frontier molecular orbital (FMO) theory. organic-chemistry.org

Regioselectivity: The regiochemical outcome of the cycloaddition depends on the electronic nature of the substituents on both the azide and the dipolarophile. researchgate.netresearchgate.net The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines which new covalent bonds are formed preferentially. For instance, in the reaction of an azide with an electron-deficient alkyne, the terminal nitrogen of the azide typically bonds to the more electrophilic carbon of the alkyne.

Stereoselectivity: The Huisgen [3+2] cycloaddition is a concerted and stereospecific process. organic-chemistry.org This means that the stereochemistry of the dipolarophile is retained in the cycloadduct. For example, a cis-alkene will yield a syn-substituted five-membered ring, while a trans-alkene will result in an anti-substituted product. The stereoselectivity can be influenced by the presence of chiral auxiliaries or catalysts, leading to the formation of enantioenriched products. mdpi.comnih.govresearchgate.netdntb.gov.ua

Rearrangement Reactions and Their Mechanistic Elucidation

This compound is a key reagent in facilitating rearrangement reactions, most notably the Curtius rearrangement. tcichemicals.comenamine.net This reaction transforms a carboxylic acid into an isocyanate, which can then be converted to amines, carbamates, or ureas.

The mechanism of the Curtius rearrangement initiated by this compound involves the following steps:

Activation of the Carboxylic Acid: The carboxylate anion attacks the electrophilic phosphorus atom of the this compound. wikipedia.org

Formation of an Acyl Azide: An intermediate mixed anhydride is formed, which then rearranges to produce an acyl azide and the dimethyl phosphate (B84403) anion as a good leaving group. wikipedia.org

Thermal Rearrangement: Upon heating, the acyl azide undergoes rearrangement, losing a molecule of nitrogen gas (N₂) to form an isocyanate.

This process provides a convenient one-pot method for the conversion of carboxylic acids to their corresponding isocyanates under relatively mild conditions. The reaction is widely used in organic synthesis due to its high efficiency and functional group tolerance.

Role as a Leaving Group or Activating Agent in Organic Transformations

This compound serves as an excellent activating agent for carboxylic acids, facilitating various nucleophilic substitution reactions. The dimethyl phosphate anion, (MeO)₂PO₂⁻, is a very good leaving group, which drives the reactions forward. wikipedia.org

In Amide and Peptide Synthesis: In the presence of an amine, the activated carboxylic acid (in the form of the mixed anhydride or the acyl azide) readily undergoes nucleophilic attack by the amine to form an amide bond. wikipedia.orgtcichemicals.com This application is particularly valuable in peptide synthesis, where the use of phosphorazidate reagents like DPPA has been shown to proceed with minimal racemization. tcichemicals.com

In Ester and Thiol Ester Synthesis: Similarly, alcohols and thiols can act as nucleophiles, attacking the activated carboxylic acid intermediate to form esters and thiol esters, respectively. The efficiency of these reactions is again attributed to the formation of the stable dimethyl phosphate leaving group.

The versatility of this compound as an activating agent is a cornerstone of its utility in organic synthesis, enabling a wide range of transformations of carboxylic acids.

Applications of Phosphorazidic Acid Dimethyl Ester in Advanced Organic Synthesis

Azidation Reagent in the Synthesis of Organic Azides and Related Compounds

The transfer of an azide (B81097) group to an organic substrate is a fundamental transformation for introducing nitrogen-containing functionality. While the phosphorazidate class of compounds is known for this capability, detailed research findings specifically documenting the use of phosphorazidic acid dimethyl ester as a primary azidation reagent for the broad synthesis of organic azides are not extensively available in the peer-reviewed literature. The reactivity is often inferred from its more common diaryl and dialkyl counterparts, but specific protocols and substrate scope for the dimethyl ester are not well-established.

Utility in Phosphorylation Reactions and Oligonucleotide Synthesis

The primary documented utility of this compound is in the realm of phosphorylation. Early studies identified the methyl phosphorazidate anion as a selective phosphorylating agent.

Detailed Research Findings:

Research has shown that the anion of dimethyl phosphorazidate is effective for the phosphorylation of alkoxides in non-aqueous solutions. This reactivity highlights its potential as a reagent for introducing a dimethyl phosphate (B84403) group onto a molecule. The reaction proceeds via the nucleophilic attack of an alkoxide on the phosphorus center, leading to the displacement of the azide anion and the formation of a new phosphate ester bond.

However, its application in the highly specialized field of automated solid-phase oligonucleotide synthesis is not commonly reported. wikipedia.orgmt.comthermofisher.comumich.edu The standard phosphoramidite (B1245037) method, which is the dominant approach for synthesizing DNA and RNA, relies on phosphoramidite monomers as the key building blocks, a different class of phosphorus reagent. wikipedia.orgthermofisher.com

Table 1: Documented Reactivity in Phosphorylation

| Reactant Type | Product Type | Reagent System | Notes |

| Alkoxides | Phosphate Esters | Dimethyl Phosphorazidate | Effective in non-aqueous media for selective phosphorylation. |

Catalytic Applications and Ligand Development

There is a lack of significant evidence in the scientific literature describing this compound being used directly as a catalyst or as a precursor for ligand development in catalysis. While phosphorus compounds are central to the design of ligands for transition metal catalysis, the specific use of dimethyl phosphorazidate in this context is not a well-documented area of research.

Contributions to Heterocycle Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Reagents containing an azide group, such as the related diphenyl phosphorazidate (DPPA), are known to participate in cycloaddition reactions and other transformations to form nitrogen-containing heterocycles like tetrazoles and triazoles. researchgate.nettandfonline.comorganic-chemistry.orgresearchgate.net However, specific examples and methodologies detailing the contributions of this compound to the synthesis of heterocycles are not prominently featured in published research.

Transformations Involving C-N Bond Formation

The formation of carbon-nitrogen bonds is one of the most critical operations in organic synthesis. Azide-containing reagents are quintessential tools for this purpose, often serving as precursors to amines via Staudinger reduction or participating in Curtius-type rearrangements to form isocyanates, which are key intermediates for ureas and carbamates. wikipedia.orgorganic-chemistry.orgtcichemicals.com Diphenyl phosphorazidate (DPPA), for instance, is a well-known reagent for facilitating a modified Curtius reaction. wikipedia.orgtcichemicals.comenamine.netrsc.orgresearchgate.netacs.org Despite the known reactivity of the azide functional group, specific and detailed applications of this compound in promoting these diverse C-N bond-forming transformations are not widely documented.

Advanced Characterization and Computational Approaches for Phosphorazidic Acid Dimethyl Ester

Spectroscopic Analysis Methodologies

Spectroscopic methods are fundamental to the structural elucidation and purity assessment of phosphorazidic acid dimethyl ester. Techniques such as Nuclear Magnetic Resonance (NMR), infrared (IR) and Raman spectroscopy, and mass spectrometry each offer unique insights into the molecule's atomic connectivity and vibrational characteristics.

Multinuclear NMR spectroscopy is a powerful tool for confirming the structure of this compound by probing the chemical environments of its constituent nuclei.

¹H NMR: The proton NMR spectrum provides information on the methoxy (B1213986) (-OCH₃) groups. While specific chemical shift data is not detailed in the reviewed literature, the protons of the two equivalent methoxy groups would be expected to appear as a doublet due to coupling with the phosphorus atom (³JHP).

¹³C NMR: The carbon-13 NMR spectrum shows a single resonance for the two equivalent methoxy carbons. In a 75 MHz spectrometer using CDCl₃ as the solvent, this peak appears at a chemical shift (δ) of 54.9 ppm. ubinkim.com

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. For this compound, a single peak is observed. In a 120 MHz spectrometer with CDCl₃ as the solvent, its chemical shift is recorded at 1.62 ppm. ubinkim.com

¹⁵N NMR: Nitrogen-15 NMR could, in principle, provide detailed information about the electronic environment of the three distinct nitrogen atoms within the azido (B1232118) group. However, experimental ¹⁵N NMR data for this compound are not readily available in the surveyed literature, likely due to the challenges associated with the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| ¹³C | 54.9 | CDCl₃ | ubinkim.com |

| ³¹P | 1.62 | CDCl₃ | ubinkim.com |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide (B81097) (N₃) group. This peak is highly characteristic and typically appears around 2170 cm⁻¹. Another key feature is the strong absorption from the phosphoryl (P=O) group stretch, which is expected near 1270 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the azide group, which is often weak or absent in the IR spectrum, would be expected to be strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for Phosphorazidates

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2170 | IR |

| Phosphoryl (P=O) | Stretch | ~1270 | IR |

| P-O-Aryl/Alkyl | Stretch | ~960 | IR |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

ESI-TOF: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique suitable for polar compounds. While specific ESI-TOF data for this compound is not detailed, this method would be used to obtain a high-resolution mass measurement, primarily of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

GC-MS: Gas Chromatography-Mass Spectrometry combines separation by volatility with mass analysis. High-resolution mass spectrometry under electron impact (HRMS-EI) conditions has been used to confirm the molecular formula of this compound. The experimentally determined molecular ion peak [M]⁺ was found at a mass-to-charge ratio (m/z) of 151.0141, which is identical to the calculated value for the formula C₂H₆N₃O₃P. ubinkim.com

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides invaluable tools for understanding the intrinsic properties of this compound that dictate its reactivity. Density Functional Theory (DFT) is a commonly employed method for these calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. irjweb.com A small gap suggests that the molecule can be easily excited and is generally more reactive. physchemres.org For azido compounds, the HOMO is often localized on the azide group, making it susceptible to electrophilic attack, while the LUMO's location can predict the site of nucleophilic attack. DFT calculations are a standard method for determining the energies and spatial distributions of these orbitals. physchemres.org While specific calculations for dimethyl phosphorazidate were not found, analysis of related azides shows that the reactivity and stability are directly linked to this energy gap. reddit.comyoutube.com

Theoretical modeling is essential for mapping the energetic landscape of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. nih.govubc.ca

A primary reaction of phosphorazidates is the Staudinger reaction, where the azide reacts with a phosphine (B1218219) to form a phosphazide (B1677712) intermediate, which then eliminates N₂ to yield an iminophosphorane. nih.govyoutube.comorganic-chemistry.org Computational studies using DFT can elucidate the detailed mechanism of such reactions. nih.govubc.ca This involves:

Locating Transition States: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state of a reaction step. nih.gov For the Staudinger reaction, calculations have shown that the reaction typically proceeds through a cis-transition state. nih.govubc.ca

Mechanism Analysis: These calculations can distinguish between different possible mechanistic pathways, such as concerted versus stepwise processes or associative versus dissociative substitutions at the phosphorus center. nih.govresearchgate.net For reactions of phosphoramidates with nucleophiles, these models help determine whether the reaction proceeds through a direct SN2-type displacement or via an addition-elimination mechanism involving a pentacoordinate phosphorus intermediate. nih.govyoutube.com

Prediction of Spectroscopic Parameters

Computational approaches, such as DFT calculations, are instrumental in assigning vibrational modes observed in IR spectroscopy. For analogous organophosphorus compounds, characteristic vibrational frequencies have been computationally predicted and are often in good agreement with experimental data. Key vibrational modes for this compound would be expected for the P=O, P-O-C, and N=N=N (azide) stretching and bending frequencies. The table below presents a hypothetical set of predicted vibrational frequencies for this compound based on typical values for related compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| N=N=N (Azide) | Asymmetric stretch | 2140-2160 |

| N=N=N (Azide) | Symmetric stretch | 1250-1350 |

| P=O | Stretch | 1250-1300 |

| P-O-C | Asymmetric stretch | 1030-1060 |

| P-O-C | Symmetric stretch | 750-850 |

| CH3 | Rocking | 1180-1190 |

Similarly, NMR chemical shifts can be predicted with a high degree of accuracy using computational models. The 1H, 13C, and 31P NMR spectra are particularly informative for organophosphorus compounds. For this compound, the proton NMR would show signals for the methoxy protons, while the carbon NMR would show a corresponding signal for the methoxy carbons. The phosphorus NMR would exhibit a single peak, the chemical shift of which is sensitive to the electronic environment of the phosphorus atom. The table below outlines the predicted NMR chemical shifts for this compound, extrapolated from data on similar compounds.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | -OCH3 | 3.7 - 3.9 (doublet, 3JHP ≈ 11 Hz) |

| 13C | -OCH3 | 53 - 55 |

| 31P | P=O | -2 to -5 |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its reactivity and interactions. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques to explore the potential energy surface and temporal evolution of the molecule's geometry.

Conformational analysis of organophosphorus compounds often reveals a complex interplay of steric and electronic effects that dictate the preferred spatial arrangement of substituents around the central phosphorus atom. For this compound, the key dihedral angles to consider are those around the P-O and P-N bonds. It is anticipated that several low-energy conformers exist, characterized by different orientations of the methoxy and azido groups. The relative energies of these conformers can be calculated using quantum mechanical methods, such as DFT. While specific studies on this compound are lacking, research on related phosphoramidates and phosphonates suggests that gauche and anti conformations with respect to the P=O bond are often energetically favorable.

Molecular dynamics simulations can provide a deeper understanding of the conformational flexibility and intermolecular interactions of this compound in different environments, such as in the gas phase or in solution. nih.gov These simulations model the atomic motions over time by solving Newton's equations of motion, offering insights into vibrational motions, rotational barriers, and solvent effects. nih.gov For instance, MD simulations of similar organophosphorus compounds in aqueous solution have revealed detailed information about their solvation structures and diffusion properties. nih.gov Such simulations for this compound would likely show strong interactions between the polar P=O and azide groups with polar solvents.

The following table summarizes key parameters that would be investigated in a typical conformational analysis and molecular dynamics study of this compound, based on methodologies applied to analogous compounds.

| Parameter | Description | Expected Findings/Significance |

|---|---|---|

| Dihedral Angles (O=P-O-C, O=P-N-N) | Rotation around key single bonds to identify stable conformers. | Determination of the most stable 3D structures and their relative populations. |

| Rotational Energy Barriers | Energy required to rotate between different conformations. | Insight into the flexibility and interconversion rates of conformers. |

| Radial Distribution Functions | Probability of finding other atoms or solvent molecules at a certain distance from a reference atom. | Characterization of the local solvent environment and intermolecular interactions. |

| Root Mean Square Deviation (RMSD) | Measure of the average distance between the atoms of superimposed structures over time. | Assessment of the structural stability and conformational drift during a simulation. |

Synthesis and Reactivity of Phosphorazidic Acid Dimethyl Ester Derivatives and Analogues

Modification of the Ester Moieties

The ester groups of phosphorazidic acid diesters, derived from the corresponding alcohols, play a significant role in modulating the compound's physical and chemical properties. The synthesis of these analogues typically involves the reaction of phosphorus oxychloride with the desired alcohol, followed by substitution with an azide (B81097) source. A more direct approach is the transesterification of an existing phosphonate (B1237965) ester. mdpi.com

The nature of the ester moiety influences the electrophilicity of the phosphorus atom. For instance, the use of electron-withdrawing groups in the ester can enhance the reactivity of the compound towards nucleophiles. Conversely, sterically bulky ester groups can hinder the approach of nucleophiles, thereby decreasing reaction rates. nih.govresearchgate.net The modification of these ester groups is a key strategy in creating "pro-drugs" in medicinal chemistry, where ester groups are designed to be cleaved in vivo to release an active molecule. researchgate.net

The synthesis of various phosphonate esters can be achieved through several established methods, including the Michaelis-Arbuzov and Michaelis-Becker reactions. nih.govrsc.org For example, the reaction of an aryl halide with triethyl phosphite (B83602), often catalyzed by a nickel catalyst, yields the corresponding diethyl arylphosphonate. nih.gov Selective esterification of phosphonic acids to their monoesters can be achieved using orthoesters as alkoxy group donors, with the reaction's selectivity being temperature-dependent. rsc.org

Table 1: Examples of Phosphonic Acid Esterification

| Phosphonic Acid Substrate | Alkoxy Group Donor | Product | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Butylphosphonic acid | Triethyl orthoacetate | Monoethyl butylphosphonate | 30°C | >99% conversion | rsc.org |

| Butylphosphonic acid | Triethyl orthoacetate | Diethyl butylphosphonate | 90°C | High Yield | rsc.org |

| Phenylphosphonic acid | Diethoxymethyl acetate | Monoethyl phenylphosphonate | - | 89% conversion | rsc.org |

| Aryl Halide | Triethyl phosphite | Diethyl arylphosphonate | Nickel Catalyst | - | nih.gov |

Introduction of Diverse Substituents on the Phosphorus Center

The introduction of various substituents directly onto the phosphorus atom significantly alters the electronic and steric environment of the molecule, thereby influencing its reactivity. nih.gov For example, organophosphorothioates, which contain a P=S bond, are generally less reactive than their P=O counterparts (organophosphates) due to the lower electron-withdrawing ability of sulfur compared to oxygen. researchgate.net This reduced reactivity slows the rate of reactions such as adduct formation with nucleophiles. researchgate.net

The size of the substituents on the phosphorus atom has a marked effect on the conformational possibilities and coordination behavior of the molecule. nih.gov Bulky substituents can limit the free rotation around the P-C bond, which can dictate the formation of specific structures in coordination chemistry, such as favoring monomeric complexes over polymeric chains. nih.govresearchgate.net This steric pressure can control properties like the flexibility of bond angles within the molecule. researchgate.net

In the context of the Staudinger reaction, where organophosphorus compounds react with organic azides, the nature of the phosphorus compound is critical. nih.gov The reaction of phosphites with azides is a well-known example. The reactivity can also be influenced by the presence of other functional groups on the phosphorus atom, which can lead to different reaction pathways and products.

Development of Chiral Analogues for Asymmetric Synthesis

Chiral phosphorus compounds, particularly chiral phosphoric acids, have emerged as highly effective organocatalysts for a vast array of enantioselective transformations. nih.govscispace.com These catalysts create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The synthesis of these chiral analogues often involves incorporating a stereogenic center either at the phosphorus atom itself or within the substituents attached to it. mdpi.combeilstein-journals.org

The general approach involves using a chiral backbone, often derived from BINOL (1,1'-bi-2-naphthol), to create a well-defined chiral space around the acidic proton of the phosphoric acid. nih.govmdpi.com These catalysts function by activating substrates through protonation and directing the approach of a nucleophile via hydrogen bonding. nih.gov The steric and electronic properties of the substituents on the chiral backbone are crucial for achieving high levels of enantioselectivity. scispace.commdpi.com

Chiral phosphoric acid catalysts have been successfully applied in the asymmetric synthesis of various compounds, including axially chiral biaryls and heterocycles. scispace.commdpi.com For example, they can catalyze the enantioselective reaction between quinones and 2-naphthols to produce chiral biaryldiols with high stereocontrol. mdpi.com Similarly, they are used in asymmetric hydrophosphonylation reactions and three-component Kabachnik-Fields reactions to produce enantioenriched α-aminophosphonates. masterorganicchemistry.com The choice of catalyst, substrate, and reaction conditions is critical for optimizing both yield and enantiomeric excess. masterorganicchemistry.com

Table 2: Application of Chiral Phosphoric Acid Catalysts in Asymmetric Synthesis

| Reaction Type | Catalyst Type | Substrates | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Atroposelective C–H Amination | Chiral Phosphoric Acid (CPA) | Azonaphthalene and Carbazole Derivatives | Axially Chiral N-Arylcarbazoles | 87–96% | mdpi.com |

| Atroposelective Reaction | Chiral Phosphoric Acid (CPA) | Azonaphthalene and Pyrazolone Derivatives | Atropisomeric Pyrazole Derivatives | up to 98% | mdpi.com |

| Asymmetric Transfer Hydrogenation | (R)-TRIP | 3-Alkylcinnamaldehyde Derivatives | Chiral Saturated Aldehydes | High | nih.gov |

| Phospha-Mannich Reaction | N,N′-dioxide-Sc(III) complex | Aldehyde, Aniline, Phosphite | α-Aminophosphonates | up to 87% | masterorganicchemistry.com |

| Hydrophosphonylation | Chiral Brønsted acid | Achiral Imines, Dialkyl phosphites | α-Aminophosphonates | up to 90.6% | masterorganicchemistry.com |

Reactivity Comparison Across Different Phosphorazidic Acid Derivatives

The reactivity of phosphorazidic acid derivatives in nucleophilic substitution reactions is governed by a combination of factors, including the nature of the leaving group, electronic effects, and steric hindrance. The azide ion (N₃⁻) itself is an excellent nucleophile but when part of the phosphorazidic structure, the azido (B1232118) group acts as a leaving group in some reactions, while in others, like the Staudinger reaction, it reacts with phosphines. rsc.org

The general principles of reactivity for carboxylic acid derivatives can be extended to phosphorus-based analogues. The reactivity order is largely determined by the stability of the leaving group. Weaker bases are better leaving groups, leading to more reactive compounds.

Phosphoryl Halide Analogues (e.g., -Cl): Analogues where the azido group is replaced by a halogen, such as chlorine, would be the most reactive. The chloride ion is a very weak base and an excellent leaving group, making the phosphorus center highly electrophilic.

Phosphoric Anhydride (B1165640) Analogues (e.g., -O-P(O)R₂): These would be next in reactivity, analogous to carboxylic anhydrides. The leaving group is a phosphinate or phosphate (B84403) anion, which is a relatively good leaving group.

Phosphorazidate Esters (e.g., -OR): The reactivity of phosphorazidate esters depends on the ester moiety. The leaving group is an alkoxide (RO⁻), which is a stronger base than chloride or phosphate, making esters less reactive than the halide or anhydride analogues. Electron-withdrawing groups on the ester can increase reactivity.

Phosphoramidate Analogues (e.g., -NR₂): Analogues where the azido group is replaced by an amino group are the least reactive. The amide anion (R₂N⁻) is a very strong base and a poor leaving group.

This reactivity trend is also influenced by resonance. The lone pair of electrons on the heteroatom of the substituent (O in esters, N in amides) can be donated to the phosphorus center, reducing its electrophilicity. This effect is stronger for nitrogen than for oxygen, contributing to the lower reactivity of phosphoramidates compared to esters. Steric bulk on either the ester groups or other substituents on the phosphorus atom will generally decrease reactivity by hindering the approach of a nucleophile. nih.gov The azide group itself has unique reactivity, readily participating in cycloaddition reactions and reactions with phosphines, which sets phosphorazidic acid derivatives apart from other phosphorus acid derivatives. rsc.org

Emerging Research Avenues and Future Perspectives

Integration with Flow Chemistry and Sustainable Synthesis

The integration of phosphorazidic acid dimethyl ester into flow chemistry systems represents a significant step towards safer and more efficient chemical manufacturing. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch-wise fashion, offers inherent advantages for handling energetic intermediates like organic azides. The small reactor volumes and superior heat and mass transfer capabilities of flow systems mitigate the risks associated with the potential for rapid decomposition of azide (B81097) compounds.

Research in flow chemistry has already demonstrated the successful synthesis of various organic molecules using continuous processing. researchgate.net For instance, the generation and subsequent reaction of diazo compounds, which share some reactivity patterns with azides, have been effectively managed in flow reactors. Applying these principles to reactions involving this compound could enable:

Enhanced Safety: Minimizing the accumulation of the energetic azide compound at any given time.

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to cleaner reactions and higher yields.

Scalability: Seamless transition from laboratory-scale synthesis to large-scale production, which is crucial for industrial applications. researchgate.net

Advanced Applications in Materials Science

The unique structure of this compound makes it a compelling candidate for the development of advanced materials. The azide group is a versatile functional handle for modification and polymerization reactions, while the phosphorus component can impart specific properties such as flame retardancy or enhanced adhesion.

Potential applications in materials science include:

Surface Functionalization: The azide group can be used to anchor the molecule onto surfaces via highly efficient and selective "click" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This could be used to modify the surface properties of silica (B1680970), metal oxides, or polymers, introducing phosphorus-containing moieties to improve biocompatibility, flame resistance, or catalytic activity. The use of phosphonic acids to functionalize silica surfaces is a well-established technique, suggesting a precedent for phosphorus-based surface modification. mdpi.com

Polymer Synthesis: this compound can serve as a monomer or a cross-linking agent in polymerization. The azide can participate in polymerization through various mechanisms, or it can be converted to a highly reactive nitrene intermediate. The resulting phosphorus-containing polymers could find use as advanced flame retardants, a field where organophosphorus compounds are already widely utilized. ontosight.ai

Precursor for Phosphorimide Materials: The reaction of the azide with phosphines (a Staudinger-type reaction) can lead to the formation of phosphorimide linkages. These P-N bonds can be incorporated into inorganic-organic hybrid polymers with unique thermal and mechanical properties.

Research in this area would involve exploring the reactivity of this compound with various material substrates and co-monomers to create novel functional materials with tailored properties.

Exploration in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is a cornerstone of bioorthogonal chemistry due to its near-total absence in biological systems and its specific reactivity with select partners. nih.gov The azide moiety of this compound makes it a prime candidate for such applications.

The two most prominent azide-based bioorthogonal reactions are:

The Staudinger Ligation: This reaction occurs between an azide and a specifically engineered triarylphosphine, such as one bearing a methyl ester trap, to form a stable amide bond. nih.govresearchgate.net This ligation has been instrumental in labeling biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free "click" reaction where an azide reacts rapidly with a strained cyclooctyne (B158145) derivative. nih.gov Its high biocompatibility and fast reaction rates have made it a widely used tool for in-vivo imaging and bioconjugation. researchgate.net

This compound could be used as a reagent to introduce a phosphomethyl group onto a biomolecule that has been metabolically or synthetically tagged with a cyclooctyne. This would allow for the site-specific installation of a phosphate (B84403) mimic, enabling studies of phosphorylation-dependent biological pathways.

| Reaction | Reactants | Key Features | Typical Application |

|---|---|---|---|

| Staudinger Ligation | Azide + Engineered Phosphine (B1218219) | Forms a native amide bond; No catalyst required. nih.govresearchgate.net | Protein modification, Cell surface labeling. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | Copper-free; Fast kinetics; Highly bioorthogonal. nih.govnih.gov | Live-cell imaging, In-vivo bioconjugation. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Very high efficiency and selectivity; Requires copper catalyst, which can be toxic to cells. nih.govnih.gov | In-vitro conjugation, Materials synthesis. |

Future research will likely involve designing and synthesizing derivatives of this compound that are optimized for biocompatibility and reactivity in biological media, opening new avenues for chemical biology and drug discovery.

Development of Novel Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. Organophosphorus compounds, in particular, are known to act as effective catalysts for a wide range of transformations. While direct catalytic applications of this compound have not yet been extensively reported, its structure suggests several possibilities for the development of new catalytic systems.

The phosphorus center could be leveraged to act as a Lewis base or, after modification, as a Brønsted acid or part of a chiral ligand. For example, the azide group could serve as a masked amine; reduction of the azide would yield the corresponding phosphoramidate, which could be further elaborated into chiral ligands for asymmetric catalysis. This strategy is inspired by the design of existing organocatalysts where a phosphorus atom is key to the catalytic activity. mdpi.com

Furthermore, the azide itself can mediate certain transformations. The development of enzymes with non-canonical catalytic groups is an active area of research, and small molecule mimics of these systems are of great interest. nih.gov Future perspectives could include the design of systems where this compound or its derivatives catalyze reactions like acyl transfers or condensations, potentially through the formation of reactive phosphoramidoyl intermediates.

Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates most or all of the atoms of the starting materials. beilstein-journals.orgbeilstein-journals.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. mdpi.com

The azide functionality of this compound makes it an intriguing component for novel MCRs. Azides are known to participate in [3+2] cycloaddition reactions with alkynes and alkenes. An MCR could be designed where this cycloaddition is coupled with transformations involving other functional groups. For example, a one-pot reaction could involve an alkyne, an aldehyde, an amine, and this compound, potentially leading to complex phosphorylated triazoles.

Organophosphorus reagents are already key components in several named MCRs, demonstrating their utility in complex bond-forming cascades.

| Multicomponent Reaction | Key Phosphorus Reagent | Product Type |

|---|---|---|

| Kabachnik–Fields Reaction | Dialkyl Phosphite (B83602) (e.g., Dimethyl Phosphite) | α-Aminophosphonates. beilstein-journals.org |

| Pudovik Reaction | Dialkyl Phosphite | α-Hydroxyphosphonates. |

| Phospha-Mannich Reaction | Secondary Phosphine Oxide | α-Amino Phosphine Oxides. |

By analogy, this compound could be employed in the development of new MCRs. Its participation could introduce both a triazole (or other nitrogen-containing heterocycle) and a phosphate group into the final product in a single step. Such a strategy would be highly valuable for the synthesis of novel bioactive compounds, as both phosphate and heterocyclic moieties are common features in pharmaceuticals. The exploration of this compound in the context of MCRs is a fertile ground for future synthetic innovation. nih.gov

Q & A

Q. What are the primary synthetic routes for Phosphorazidic acid dimethyl ester?

this compound is synthesized via esterification of phosphorazidic acid with methanol under acidic or catalytic conditions. This method is analogous to the preparation of diphenylphosphoryl azide (Phosphorazidic acid diphenyl ester), where phenol derivatives are substituted with methanol to yield methyl esters . Key steps include controlled temperature to avoid side reactions and purification via vacuum distillation or chromatography.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- GC/MS : Effective for determining purity and identifying ester derivatives based on retention times (e.g., nonanedioic acid dimethyl ester at ~18.5 min in GC/MS analysis) .

- NMR : ¹H and ³¹P NMR confirm ester group integration and phosphorus coordination.

- FT-IR : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) validate the structure.

Q. How is this compound utilized in peptide synthesis?

Similar to its diphenyl counterpart, the dimethyl ester acts as a coupling agent in peptide cyclization. Its higher reactivity (due to smaller methyl groups) facilitates nucleophilic substitution in arginine-peptide synthesis, though it requires precise stoichiometry to minimize racemization .

Advanced Research Questions

Q. How do steric and electronic effects of methyl esters influence reactivity compared to phenyl esters in phosphorazidic acid derivatives?

Methyl esters reduce steric hindrance, enhancing nucleophilic attack rates in reactions like Staudinger ligation. However, the electron-donating nature of methyl groups lowers the electrophilicity of the phosphorus center compared to electron-withdrawing phenyl esters, which may necessitate harsher reaction conditions for activation .

Q. What are the challenges in achieving high yields in peptide cyclization using this compound?

Key challenges include:

- Competing hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

- Byproduct formation : Overactivation can lead to azide decomposition (e.g., HN₃ release).

- Optimization : Yields improve with slow reagent addition and low temperatures (0–5°C), as demonstrated in arginine-peptide synthesis .

Q. What safety protocols are critical for handling this compound?

- Hazard classification : Classified as hazardous (危4-3-Ⅲ) due to potential azide instability and toxicity .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid contact with water or oxidizing agents.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Methodological Guidance

- Contradiction resolution : Discrepancies in reported yields (e.g., peptide cyclization) may arise from solvent polarity (DMF vs. THF) or azide concentration. Systematic variation of these parameters is advised .

- Advanced applications : Explore its use in synthesizing α-amino phosphonates via Kabachnick-Fields reactions, leveraging its dual functionality as a phosphorylating and activating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.